molecular formula C12H9NO B11908511 5-Ethynyl-6-methoxyquinoline

5-Ethynyl-6-methoxyquinoline

Cat. No.: B11908511
M. Wt: 183.21 g/mol
InChI Key: MXYBFMFLQDYHAF-UHFFFAOYSA-N
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Description

5-Ethynyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the 5-position and a methoxy group at the 6-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-6-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method is the transition-metal catalyzed cyclization of o-aminobenzyl alcohols with ketones, yielding quinoline derivatives . Another approach involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid using phosphorus oxychloride as a catalyst and solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-6-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-ethynyl-6-methoxyquinoline involves its interaction with cellular components to induce oxidative stress. The compound can decrease the glutathione/glutathione disulfide ratio, leading to oxidative DNA damage and cell cycle arrest . This redox imbalance triggers apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Uniqueness: 5-Ethynyl-6-methoxyquinoline’s unique combination of the ethynyl and methoxy groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

5-ethynyl-6-methoxyquinoline

InChI

InChI=1S/C12H9NO/c1-3-9-10-5-4-8-13-11(10)6-7-12(9)14-2/h1,4-8H,2H3

InChI Key

MXYBFMFLQDYHAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)C#C

Origin of Product

United States

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